molecular formula C10H12O2 B12884176 5-Benzofuranol, 2,3-dihydro-3,6-dimethyl- CAS No. 111950-57-3

5-Benzofuranol, 2,3-dihydro-3,6-dimethyl-

Cat. No.: B12884176
CAS No.: 111950-57-3
M. Wt: 164.20 g/mol
InChI Key: YIVAIOVEFFVVGE-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2,3-dihydrobenzofuran-5-ol is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-2,3-dihydrobenzofuran-5-ol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production methods for 3,6-dimethyl-2,3-dihydrobenzofuran-5-ol are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated benzofuran derivatives.

Scientific Research Applications

3,6-Dimethyl-2,3-dihydrobenzofuran-5-ol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the methyl groups at positions 3 and 6.

    5-Hydroxy-2,3-dihydrobenzofuran: Similar structure but without the methyl groups.

    3,3-Dimethyl-2,3-dihydrobenzofuran-5-ol: Similar but with different substitution patterns.

Uniqueness

3,6-Dimethyl-2,3-dihydrobenzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

111950-57-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3,6-dimethyl-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C10H12O2/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-4,7,11H,5H2,1-2H3

InChI Key

YIVAIOVEFFVVGE-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C1C=C(C(=C2)C)O

Origin of Product

United States

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